molecular formula C8H12O2 B2430900 3-Methoxyspiro[3.3]heptan-1-one CAS No. 1909337-59-2

3-Methoxyspiro[3.3]heptan-1-one

Cat. No.: B2430900
CAS No.: 1909337-59-2
M. Wt: 140.182
InChI Key: ZTCYSDUSXBJUBF-UHFFFAOYSA-N
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Description

3-Methoxyspiro[3.3]heptan-1-one is a bicyclic, spiro-ether compound with a unique structure that has attracted significant attention in the scientific community. Its molecular formula is C8H12O2, and it has a molecular weight of 140.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable ketone with a methoxy group under specific conditions to form the spirocyclic compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the compound to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyspiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield compounds with different functional groups .

Mechanism of Action

The mechanism of action of 3-Methoxyspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Methoxyspiro[3.3]heptan-1-one include:

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of a methoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-methoxyspiro[3.3]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-7-5-6(9)8(7)3-2-4-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCYSDUSXBJUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)C12CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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